

# Application Notes and Protocols: Swern Oxidation of 2,3-Dimethyl-1-pentanol

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## Compound of Interest

Compound Name: 2,3-Dimethyl-1-pentanol

Cat. No.: B156742

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## Abstract

This document provides a detailed protocol for the Swern oxidation of the primary alcohol **2,3-Dimethyl-1-pentanol** to its corresponding aldehyde, 2,3-Dimethyl-1-pentanal. The Swern oxidation is a widely utilized method in organic synthesis for the mild and efficient conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3][4][5] This reaction is particularly valuable for synthesizing sensitive compounds due to its low reaction temperatures, typically -78 °C, which minimizes side reactions and preserves functionalities.[6] The protocol herein outlines the necessary reagents, equipment, step-by-step procedure, and purification methods, tailored for researchers, scientists, and professionals in drug development.

## Introduction

The Swern oxidation, first reported by Daniel Swern and Kanji Omura, employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to effect the oxidation.[7][8] A hindered organic base, such as triethylamine ( $\text{Et}_3\text{N}$ ), is then used to facilitate an elimination reaction, yielding the desired carbonyl compound.[8] A key advantage of this method is that it avoids the use of heavy metals like chromium and can be performed under very mild conditions.[2] This protocol has been adapted from established procedures for the Swern oxidation of primary alcohols.[6][7]

## Reaction Scheme

The overall transformation is the oxidation of **2,3-Dimethyl-1-pentanol** to 2,3-Dimethyl-1-pentanal.

Mechanism Overview: The reaction proceeds through several steps:

- Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures to form a reactive chloro(dimethyl)sulfonium chloride intermediate, with the evolution of carbon monoxide and carbon dioxide.[3][9]
- Alcohol Addition: The primary alcohol, **2,3-Dimethyl-1-pentanol**, attacks the electrophilic sulfur atom of the activated intermediate.[1]
- Base-Mediated Elimination: Triethylamine deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide which then decomposes in a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3]

## Quantitative Data Summary

The following table summarizes typical yields and conditions for the Swern oxidation of primary alcohols, which are representative of the expected outcome for **2,3-Dimethyl-1-pentanol**.

| Parameter                    | Value           | Reference  |
|------------------------------|-----------------|------------|
| Substrate                    | Primary Alcohol | General    |
| Product                      | Aldehyde        | General    |
| Typical Yield                | 85-95%          | [10]       |
| Reaction Temperature         | -78 °C          | [6][7][11] |
| Reaction Time                | 1-2 hours       | [7]        |
| Purity (post-chromatography) | >98%            | Assumed    |

## Experimental Protocol

Materials:

- 2,3-Dimethyl-1-pentanol**

- Oxalyl chloride ((COCl)<sub>2</sub>)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et<sub>3</sub>N)
- Anhydrous Dichloromethane (DCM)
- Water (H<sub>2</sub>O)
- Saturated aqueous sodium chloride (Brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

**Equipment:**

- Three-neck round-bottom flask, flame-dried
- Magnetic stirrer and stir bar
- Thermometer or temperature probe
- Nitrogen or Argon gas inlet
- Syringes and needles
- Dry ice/acetone bath
- Separatory funnel
- Rotary evaporator
- Flash chromatography system

**Procedure:****1. Reaction Setup:**

- Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer.
- Under a positive pressure of nitrogen, add anhydrous dichloromethane (DCM) to the flask. The volume should be sufficient to make the final reaction concentration approximately 0.1-0.5 M with respect to the alcohol.
- Cool the flask to -78 °C using a dry ice/acetone bath.[\[6\]](#)

## 2. Activation of DMSO:

- To the cooled DCM, add oxalyl chloride (1.5 - 2.0 equivalents relative to the alcohol) dropwise via syringe.[\[7\]](#)
- In a separate, dry flask, prepare a solution of DMSO (2.5 - 3.0 equivalents) in a small amount of anhydrous DCM.
- Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C.[\[8\]](#) Vigorous gas evolution (CO and CO<sub>2</sub>) will be observed.
- Stir the resulting mixture for 15-30 minutes at -78 °C.[\[8\]](#)

## 3. Addition of Alcohol:

- Prepare a solution of **2,3-Dimethyl-1-pentanol** (1.0 equivalent) in a small volume of anhydrous DCM.
- Add the alcohol solution dropwise to the reaction mixture while maintaining the temperature at -78 °C.[\[7\]](#)
- Stir the mixture for 30-45 minutes at -78 °C.[\[8\]](#)

## 4. Elimination and Aldehyde Formation:

- Add triethylamine (5.0 - 7.0 equivalents) dropwise to the reaction mixture.[\[8\]](#) A thick white precipitate of triethylammonium chloride will form.
- After the addition is complete, stir the mixture for an additional 10 minutes at -78 °C.[\[7\]](#)
- Remove the cooling bath and allow the reaction to warm to room temperature, typically over about 1 hour.[\[7\]](#)[\[8\]](#)

## 5. Work-up:

- Quench the reaction by adding water to the flask.[\[7\]](#)
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with DCM (2 x additional portions).

- Combine the organic layers and wash sequentially with water and then with saturated brine.  
[\[7\]](#)
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[\[7\]](#)

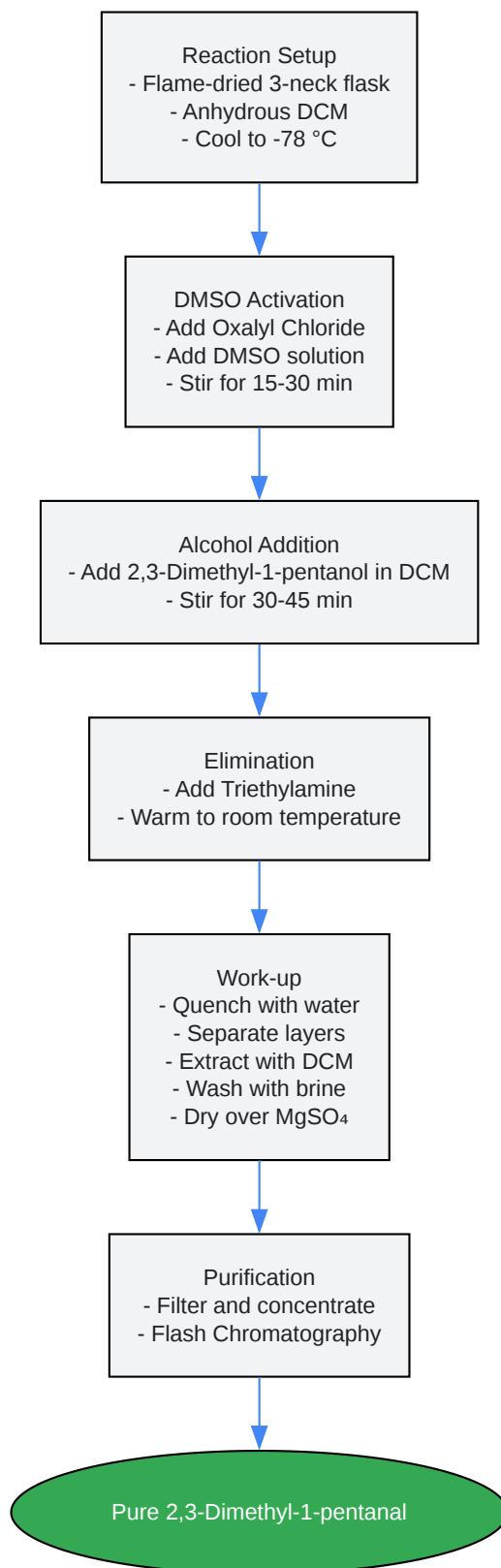
#### 6. Purification:

- Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
- The crude 2,3-Dimethyl-1-pentanal can be purified by flash column chromatography on silica gel to yield the pure product.

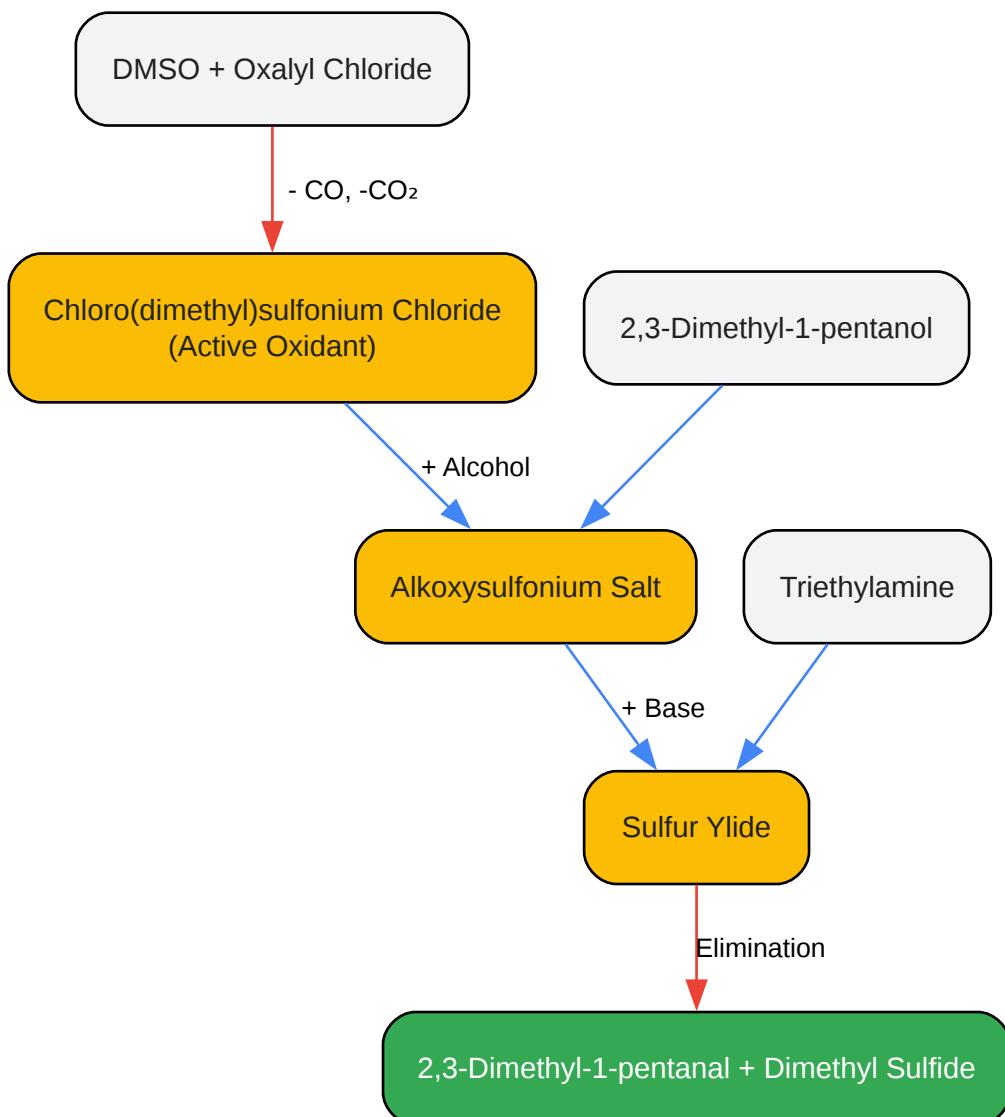
#### Safety Precautions:

- The Swern oxidation should be performed in a well-ventilated fume hood.
- Oxalyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- The reaction generates carbon monoxide, a toxic gas.
- The byproduct, dimethyl sulfide, has an extremely unpleasant and pervasive odor.[\[1\]](#)[\[3\]](#) All glassware should be quenched with bleach or an oxidizing agent to neutralize the smell.[\[3\]](#)
- The reaction is exothermic and requires careful temperature control, especially during the addition of reagents.

## Diagrams

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Caption: Experimental workflow for the Swern oxidation.



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Caption: Simplified signaling pathway of the Swern oxidation.

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